3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside

Purine nucleoside synthesis Regioselective glycosylation N9/N7 isomer separation

3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside (CAS 91713-46-1) is a fully protected purine 2′-deoxynucleoside belonging to the class of halogenated nucleoside antimetabolite/analog precursors. It comprises a 6-chloropurine base N9-linked to a 2-deoxy-β-D-ribofuranosyl sugar whose 3′- and 5′-hydroxyls are esterified with p-toluoyl (4-methylbenzoyl) protecting groups.

Molecular Formula C26H23ClN4O5
Molecular Weight 506.9 g/mol
Cat. No. B12401104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-O-Ditoluoyl 6-Chloropurine-9-|A-D-deoxyriboside
Molecular FormulaC26H23ClN4O5
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C
InChIInChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19?,20-,21-/m1/s1
InChIKeyNSOAHTMBUMXVAF-RWLBOTFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside (CAS 91713-46-1): A Regiochemically Resolved, Protected Purine 2′-Deoxynucleoside Intermediate for Antimetabolite Research and Nucleoside Drug Synthesis


3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside (CAS 91713-46-1) is a fully protected purine 2′-deoxynucleoside belonging to the class of halogenated nucleoside antimetabolite/analog precursors. It comprises a 6-chloropurine base N9-linked to a 2-deoxy-β-D-ribofuranosyl sugar whose 3′- and 5′-hydroxyls are esterified with p-toluoyl (4-methylbenzoyl) protecting groups [1]. The compound is employed primarily as a lipophilic, chromatographically tractable synthetic intermediate in the preparation of biologically active 6-substituted purine 2′-deoxynucleosides, including the clinical antileukemic agent cladribine (2-chloro-2′-deoxyadenosine) [2]. As a purine nucleoside analog, its deprotected cognate (6-chloropurine-2′-deoxyriboside) has demonstrated antiviral activity against hepatitis C virus (HCV) and SARS coronavirus, as well as antitumor activity against leukemic cells [3].

Why 3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside Cannot Be Interchanged with Its N7 Regioisomer, Deprotected Form, or 2-Amino-6-Chloro Analog in Experimental Workflows


Purine 2′-deoxynucleoside intermediates with identical or superficially similar protecting-group architectures are not functionally interchangeable. The glycosylation of 6-chloropurine under sodium salt conditions yields a mixture of N9-β (major) and N7-β (minor) nucleosides, with the N9:N7 ratio exquisitely sensitive to the steric and electronic nature of the purine C6 substituent [1]. For 6-chloropurine itself, the β-N9 product (CAS 91713-46-1) is formed in 57% yield vs. only 13% β-N7, giving an N9:N7 ratio of ~4.4:1; however, introducing a 3-deaza-3-methyl substituent completely inverts this selectivity to an N9:N7 ratio of 1.0:2.2 [1]. The N7 regioisomer (CAS 91713-51-8) exhibits distinct NMR spectroscopic signatures, different chromatographic mobility, and divergent reactivity in subsequent nucleophilic aromatic substitution (SNAr) at C6 [2]. Furthermore, the 2-amino-6-chloro analog (CAS 69992-11-6) carries an additional hydrogen-bond-donating exocyclic amine that alters both the glycosylation stereochemical outcome and the ammonolysis kinetics during conversion to cladribine [3]. Simply put, procurement of the incorrect regioisomer or the wrong C2-substituted analog leads to irreproducible synthetic yields, contaminated biological assay results, and wasted chromatographic purification effort.

Quantitative Head-to-Head Evidence: 3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside vs. Closest Analogs — Regiochemistry, Stereochemistry, and Synthetic Yield Data


N9 Regioisomer vs. N7 Regioisomer: Glycosylation Product Distribution and Purification Feasibility

In the sodium salt glycosylation of 6-chloropurine with 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythropentofuranose, the target β-N9 isomer (CAS 91713-46-1) is produced as the major product in 57% isolated yield, whereas the β-N7 isomer (CAS 91713-51-8) is obtained in only 13% yield, yielding an N9:N7 ratio of approximately 4.4:1 [1]. The N9 and N7 isomers are distinguishable by ¹H NMR (H-2 and H-8 chemical shift differences) and are separable by silica gel flash chromatography, allowing procurement of the analytically pure N9 isomer for downstream chemistry [1]. In contrast, when the purine bears a 3-deaza-3-methyl substituent, the N9:N7 ratio inverts to 1.0:2.2, demonstrating that the 6-chloro-N9-β product ratio is not generalizable across purine scaffolds [1].

Purine nucleoside synthesis Regioselective glycosylation N9/N7 isomer separation

β-Anomeric Stereochemical Integrity: Exclusive β-Configuration by Sodium Salt Glycosylation vs. Anomeric Mixtures from Alternative Methods

The sodium salt glycosylation procedure employed for preparing 3,5-O-ditoluoyl 6-chloropurine-9-β-D-deoxyriboside proceeds with complete β-stereoselectivity: no α-anomeric products are detected (¹H NMR of H-1′ shows a characteristic pseudo-triplet with J₁′,₂′ ~7 Hz, diagnostic for β-configuration) [1]. This contrasts sharply with older fusion coupling methods (e.g., 2,6-dichloropurine with 1,3,5-tri-O-acetyl-2-deoxy-D-erythropentofuranose), which produce anomeric mixtures requiring laborious chromatographic resolution of acetyl-protected intermediates [2]. The Zhong et al. (2006) binary solvent modification (CH₃CN/CH₂Cl₂) further enhances the β/α ratio to essentially quantitative levels for the N9 isomer [2].

Stereoselective glycosylation β-anomer purity Nucleoside drug synthesis

Synthetic Utility as a Cladribine Precursor: C6-SNAr Reactivity Compared with 2-Amino-6-chloro and 2,6-Dichloro Analogs

3,5-O-Ditoluoyl 6-chloropurine-9-β-D-deoxyriboside serves as a direct precursor to 2′-deoxyadenosine (via NH₃/MeOH displacement of the 6-Cl) and, after C2 chlorination/amination, to cladribine [1]. The C6 chlorine atom undergoes facile SNAr ammonolysis under mild conditions (saturated NH₃/MeOH, room temperature, 12–24 h) while simultaneously cleaving the toluoyl esters, yielding the free 2′-deoxynucleoside in a single operation [1][2]. This contrasts with the 2-amino-6-chloro analog (CAS 69992-11-6), where the electron-donating 2-NH₂ group retards C6-Cl displacement and requires longer reaction times or elevated temperatures [3]. The 2,6-dichloro analog (from 2,6-dichloropurine glycosylation) presents chemoselectivity challenges: ammonolysis occurs preferentially at C6 but can over-react at C2, complicating product isolation [3].

Cladribine synthesis Nucleophilic aromatic substitution Protected nucleoside intermediate

Lipophilicity and Handling: Ditoluoyl-Protected vs. Deprotected 6-Chloropurine-2′-deoxyriboside

The 3,5-di-O-p-toluoyl protected form (CAS 91713-46-1) is isolated as an off-white foam with solubility in chloroform, dichloromethane, and ethyl acetate, but negligible water solubility . This lipophilic character enables straightforward purification by normal-phase silica gel flash chromatography (EtOAc/hexanes gradients), a critical advantage over the deprotected 6-chloropurine-2′-deoxyriboside (CAS 4594-45-0, MW 270.67, C₁₀H₁₁ClN₄O₃), which is a polar, water-soluble solid requiring reversed-phase chromatography for purification [1]. The toluoyl esters also confer long-term storage stability by protecting the 3′- and 5′-hydroxyls from oxidation and preventing glycosidic bond hydrolysis during handling . The protected form is preferred for multi-step synthetic sequences where the chloropurine nucleoside must survive subsequent C6, C2, or C8 functionalization before final global deprotection [2].

Protecting group strategy Chromatographic purification Intermediate storage stability

Biological Activity Requires Deprotection: Ditoluoyl-Protected Nucleoside as a Prodrug Intermediate, Not a Directly Bioactive Species

The 3,5-di-O-toluoyl protecting groups render the compound biologically inert as a nucleoside antimetabolite. Enzymes of the purine salvage pathway (deoxycytidine kinase, adenosine deaminase) and DNA polymerases require free 5′-OH for monophosphorylation and subsequent incorporation into DNA [1]. The deprotected cognate, 6-chloropurine-2′-deoxyriboside (CAS 4594-45-0), has demonstrated antiviral activity against hepatitis C virus (HCV) with 90% enzymatic conversion achieved using Geobacillus stearothermophilus N-deoxyribosyltransferase, and antitumor activity against leukemic cell lines [2]. However, no direct biological activity data exist for the ditoluoyl-protected form, as the bulky 4-methylbenzoyl esters sterically block both enzymatic phosphorylation and DNA polymerase-mediated incorporation [1]. This contrasts with 6-chloropurine riboside (CAS 5399-87-5, the ribo analog), which has demonstrated intrinsic antitumor activity against L1210 leukemia in mice without requiring deprotection [3].

Prodrug activation Nucleoside antimetabolite Antiviral and antitumor screening

Scalability and Reproducibility: Milligram to Multi-Gram Synthesis via Validated Sodium Salt Glycosylation

The sodium salt glycosylation route to 3,5-O-ditoluoyl 6-chloropurine-9-β-D-deoxyriboside has been validated at multi-gram scale. Robins and co-workers demonstrated reproducible preparation of 9-[3,5-bis-O-(4-methylbenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl]-6-chloropurine at 848 mg (1.67 mmol) scale for subsequent conversion to 6-methylpurine 2′-deoxynucleoside [1]. A Chinese patent (CN 105859812) describes a nitration-chlorination route to cladribine employing 6-chloropurine and 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythropentofuranose, claiming consistent yield maintenance when the reaction is scaled to 100 g [2]. This contrasts with enzymatic transglycosylation approaches to 6-chloropurine-2′-deoxyriboside, which achieve 90% conversion at 379 mg/L titers using immobilized Geobacillus stearothermophilus but are limited by biocatalyst loading and substrate solubility constraints [3].

Process chemistry Scale-up synthesis Nucleoside manufacturing

Validated Application Scenarios for 3,5-O-Ditoluoyl 6-Chloropurine-9-β-D-deoxyriboside in Nucleoside Drug Discovery, Chemical Biology, and Process Development


Synthesis of 2′-Deoxyadenosine and C2-Substituted Adenosine Analogs via C6-SNAr Diversification

The compound serves as the canonical protected intermediate for preparing 2′-deoxyadenosine (dA) by treatment with saturated NH₃/MeOH, which simultaneously displaces the C6 chlorine and cleaves the toluoyl esters in a single operational step [1]. For 2-substituted analogs such as cladribine (2-chloro-2′-deoxyadenosine), the intermediate can be elaborated at C2 via directed ortho-metalation or halogenation before ammonolysis [2]. The 57% isolated yield of the N9-β isomer from the glycosylation step, combined with near-quantitative deprotection yields, provides a reliable material throughput for medicinal chemistry programs requiring diverse 6-substituted purine 2′-deoxynucleoside libraries [1].

Preparation of 6-Substituted Purine 2′-Deoxynucleoside Libraries via Transition-Metal-Catalyzed Cross-Coupling

The C6 chlorine atom of the ditoluoyl-protected nucleoside undergoes palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) and SNAr reactions with amines, thiols, and alkoxides to generate diverse 6-substituted purine 2′-deoxynucleosides after deprotection [1]. The Beckman et al. (2007) study demonstrated conversion of the 6-chloro intermediate to 6-methyl (77% yield via Fe(acac)₃-catalyzed methylation), 6-iodo (quantitative via NaI/TFA/butanone), and 6-trifluoromethyl (58% yield via CF₃SiMe₃/CuI/KF) derivatives, all retaining the toluoyl protection for facile chromatographic isolation before final deprotection [2].

N7-DNA Oligonucleotide Synthesis: Using the N9 Isomer as an Analytical Reference Standard

The N7-(2-deoxy-β-D-erythro-pentofuranosyl)purine isomers have been incorporated into synthetic oligonucleotides (N7-DNA) to study non-canonical base pairing and DNA repair processes [1]. The N9 isomer (CAS 91713-46-1) is an indispensable analytical reference standard for verifying the absence of N7 contamination in N7-DNA preparations by HPLC co-injection and ¹H NMR comparison. The diagnostic H-2/H-8 chemical shift differences between N9 and N7 regioisomers (documented in the Tranová & Stýskala 2021 J. Org. Chem. study [2]) provide unambiguous identity confirmation.

Process Development and Scale-Up of Cladribine and Related Purine Nucleoside APIs

The validated scalability of the sodium salt glycosylation route (≥100 g scale without yield erosion, as disclosed in CN 105859812 [1]) makes 3,5-O-ditoluoyl 6-chloropurine-9-β-D-deoxyriboside a process-relevant intermediate for generic cladribine manufacturing. The binary solvent modification (CH₃CN/CH₂Cl₂) developed by Zhong et al. (2006) [2] suppresses anomerization of the chlorosugar and enables essentially quantitative conversion to the N9-β isomer, a critical improvement for process mass intensity and cost-of-goods in API production.

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